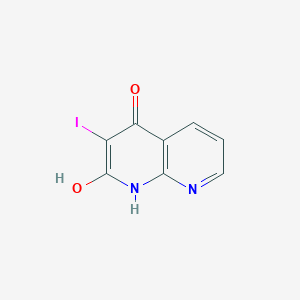

2-hydroxy-3-iodo-1H-1,8-naphthyridin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Hydroxy-3-iodo-1H-1,8-naphthyridin-4-one is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. This compound is characterized by the presence of a hydroxyl group at the 2-position, an iodine atom at the 3-position, and a keto group at the 4-position of the naphthyridine ring. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-naphthyridines, including 2-hydroxy-3-iodo-1H-1,8-naphthyridin-4-one, can be achieved through several methods. One common approach is the multicomponent reaction (MCR) involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate derivatives in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method involves the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis of heterocyclic compounds, including optimization of reaction conditions, use of efficient catalysts, and implementation of eco-friendly processes, can be applied to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-iodo-1H-1,8-naphthyridin-4-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group at the 2-position can be oxidized to form a corresponding ketone.

Reduction: The keto group at the 4-position can be reduced to form a hydroxyl group.

Substitution: The iodine atom at the 3-position can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve appropriate solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the keto group can yield a secondary alcohol. Substitution of the iodine atom can result in various substituted derivatives of the naphthyridine ring.

Scientific Research Applications

2-Hydroxy-3-iodo-1H-1,8-naphthyridin-4-one has several scientific research applications, including:

Medicinal Chemistry: This compound and its derivatives have shown potential as antibacterial agents, particularly against multi-resistant bacterial strains. They can also serve as scaffolds for the development of new drugs targeting various diseases.

Materials Science: The unique photochemical properties of 1,8-naphthyridines make them useful in the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors.

Chemical Biology: The compound can be used as a ligand in coordination chemistry and as a building block for the synthesis of complex molecular architectures.

Mechanism of Action

The mechanism of action of 2-hydroxy-3-iodo-1H-1,8-naphthyridin-4-one depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with bacterial enzymes or cellular targets, leading to inhibition of bacterial growth and proliferation . The molecular targets and pathways involved can vary based on the specific biological context and the nature of the compound’s interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-hydroxy-3-iodo-1H-1,8-naphthyridin-4-one include other 1,8-naphthyridine derivatives such as:

- 2-Amino-1,8-naphthyridine

- 3-Trifluoromethyl-1,8-naphthyridine

- 7-Acetamido-1,8-naphthyridin-4-one

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodine atom at the 3-position and the hydroxyl group at the 2-position can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for further research and development.

Biological Activity

2-Hydroxy-3-iodo-1H-1,8-naphthyridin-4-one is a compound belonging to the naphthyridine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various therapeutic potentials.

The compound's molecular formula is C9H6I N2O, with a molecular weight of 258.06 g/mol. Its structure features a hydroxyl group and an iodine substitution that are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C9H6I N2O |

| Molecular Weight | 258.06 g/mol |

| CAS Number | 160683-15-8 |

Synthesis

The synthesis of this compound can be achieved through various chemical methodologies, including:

- Condensation reactions involving appropriate precursors.

- Iodination reactions to introduce the iodine atom selectively.

These methods can be optimized to enhance yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:

- Inhibition of DNA synthesis : Similar compounds in the naphthyridine class have shown to intercalate with DNA, disrupting replication processes.

- Induction of apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.

Anticancer Activity

Research indicates that derivatives of naphthyridines exhibit significant anticancer properties. For instance:

- Cell Cycle Arrest : Compounds similar to this compound have been shown to cause cell cycle arrest in various cancer cell lines.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A431 | 7 | Apoptosis induction |

| A549 | 10 | DNA intercalation |

| MDA-MB-231 | 5 | Inhibition of topoisomerase |

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against a range of pathogens. Studies have shown effectiveness against:

- Bacterial strains : Including both Gram-positive and Gram-negative bacteria.

Neuroprotective Effects

Recent studies suggest potential neuroprotective effects, particularly in models of Alzheimer's disease. The compound may modulate pathways associated with neuroinflammation and oxidative stress.

Case Studies

- Zhang et al. (2022) highlighted the anticancer potential of naphthyridine derivatives, including those with structural similarities to 2-hydroxy-3-iodo-1H-naphthyridinone. They reported significant cytotoxicity against various cancer cell lines and elucidated mechanisms involving apoptosis and cell cycle modulation .

- Research by Ahmed et al. (2021) emphasized the neuroprotective properties observed in naphthyridine derivatives, suggesting that these compounds could be beneficial in treating neurodegenerative disorders .

Properties

IUPAC Name |

4-hydroxy-3-iodo-1H-1,8-naphthyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2O2/c9-5-6(12)4-2-1-3-10-7(4)11-8(5)13/h1-3H,(H2,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCVLQXFALUIGAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC(=O)C(=C2O)I)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.